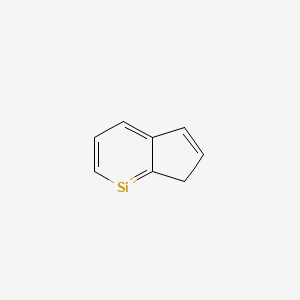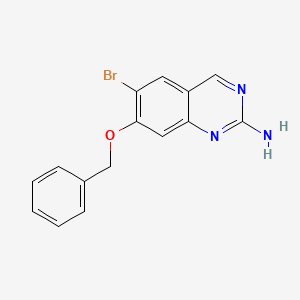![molecular formula C13H26OSi B14182620 tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane CAS No. 920750-20-5](/img/structure/B14182620.png)
tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane is an organosilicon compound that features a tert-butyl group, a cyclohexenyl moiety, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane typically involves the reaction of cyclohexenylmethanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The molecular targets include hydroxyl and amino groups, which are protected by the tert-butyl(dimethyl)silyl group, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilanol
- tert-Butyldimethyl(2-propynyloxy)silane
Uniqueness
tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane is unique due to its combination of a cyclohexenyl moiety with a tert-butyl(dimethyl)silyl group, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where selective protection and stability are required .
Propiedades
Número CAS |
920750-20-5 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
tert-butyl-[[(1R)-cyclohex-2-en-1-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C13H26OSi/c1-13(2,3)15(4,5)14-11-12-9-7-6-8-10-12/h7,9,12H,6,8,10-11H2,1-5H3/t12-/m0/s1 |
Clave InChI |
NVNCWGDWGDKHAR-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1CCCC=C1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


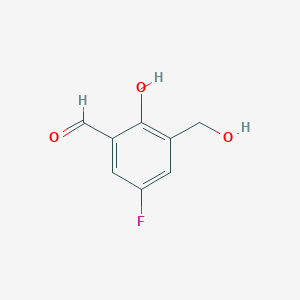
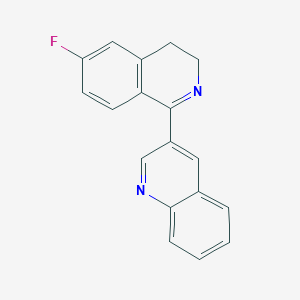
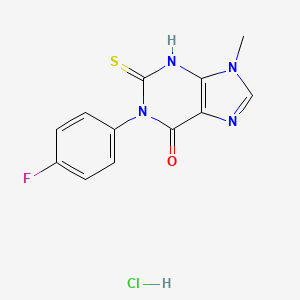
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
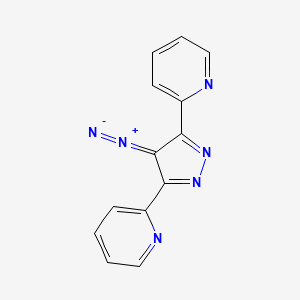
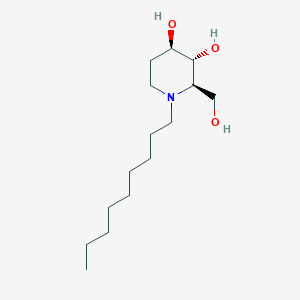
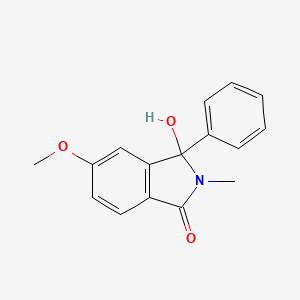
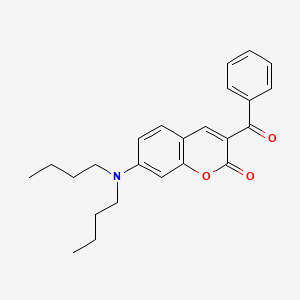
![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
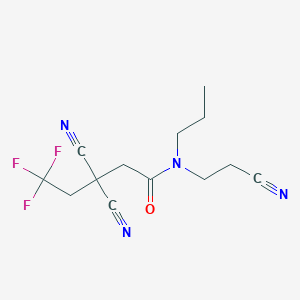
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)
